1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea
Description
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a 3-chlorophenyl group, a methoxypropyl chain, and a thiophen-2-yl substituent. The 3-chlorophenyl group may enhance lipophilicity and influence receptor binding, while the thiophene moiety could modulate electronic properties and solubility.
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-15(20-2,11-5-3-6-12(16)9-11)10-17-14(19)18-13-7-4-8-21-13/h3-9H,10H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYLUAYFURGQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CS1)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea typically involves the reaction of 3-chlorophenyl isocyanate with 2-methoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with thiophen-2-yl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted ureas
Scientific Research Applications
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Research Implications
- Synthetic Feasibility : The target compound’s moderate complexity suggests yields comparable to analogs like 6f (88.5%) and 2b (78.3%) .
- Pharmacological Potential: The 3-chlorophenyl and thiophene groups may synergize to enhance binding to targets such as kinase enzymes or GPCRs, as seen in phenothiazine-derived ureas .
- Solubility and Bioavailability : The methoxypropyl chain could improve solubility relative to purely aromatic ureas (e.g., 6f) but may require formulation optimization.
Biological Activity
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea, commonly referred to as compound 1, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₅H₁₇ClN₂O₂S
- Molecular Weight : 324.8 g/mol
- CAS Number : 1788677-80-4
The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets within biological systems. Urea derivatives, including this compound, often exhibit diverse pharmacological effects due to their structural characteristics, which allow for hydrogen bonding and interaction with various enzymes and receptors.
Anticancer Activity
Research indicates that compounds containing thiourea and urea functionalities exhibit significant anticancer properties. A study highlighted that related compounds demonstrated cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating potent inhibitory activity. For instance, compounds similar to 1 showed IC₅₀ values ranging from 5.02 µM to 28.7 µM against different cancer types, including breast and lung cancers .
Antimicrobial Properties
Compound 1 has also been investigated for its antimicrobial activity. Urea derivatives have shown effectiveness against bacterial strains and fungi, suggesting that compound 1 may possess similar properties. The presence of the thiophene moiety is believed to enhance the antimicrobial efficacy through disruption of microbial cell membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of thiourea derivatives has been documented in various studies. Compound 1 may exert its effects by inhibiting specific inflammatory pathways, although detailed studies on this particular compound are still needed to confirm these activities.
Case Studies and Research Findings
Q & A
Q. Advanced
Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td >200°C suggests thermal stability).
LC-MS/MS : Monitor degradation products in buffered solutions (e.g., PBS at 37°C over 24 hours).
NMR Stability Studies : Track proton shifts in DMSO-d6 or D2O to detect hydrolysis of the urea bond .
How is the compound’s pharmacokinetic profile optimized for in vivo studies?
Q. Advanced
Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., –OH, –COOH) to improve logP (target: 2–3) .
Prodrug Design : Mask polar groups (e.g., esterify methoxypropyl) to enhance bioavailability.
Metabolic Stability : Use liver microsome assays to identify cytochrome P450-mediated degradation and modify susceptible sites .
What crystallographic challenges arise when analyzing this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
